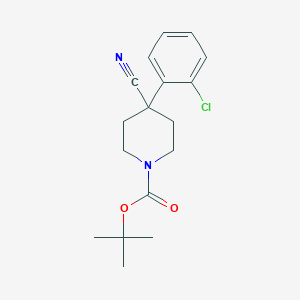
Ácido 2,5-dimetil-imidazol-4-carboxílico
Descripción general
Descripción
2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID is a heterocyclic organic compound with the molecular formula C6H8N2O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .
Aplicaciones Científicas De Investigación
2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Direcciones Futuras
The development of imidazole- and benzimidazole-based drugs, including potentially 2,5-Dimethylimidazole-4-carboxylic acid, is an active and attractive area of research . The versatility and utility of these compounds in a number of areas make the synthesis of imidazoles both highly topical and necessary . Future research will likely continue to explore novel methods for the regiocontrolled synthesis of substituted imidazoles .
Mecanismo De Acción
Target of Action
Imidazole compounds, including 2,5-Dimethylimidazole-4-carboxylic acid, are known to interact with a variety of biological targets. These targets include enzymes, receptors, and other proteins that play crucial roles in various biochemical processes . .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact interaction between 2,5-Dimethylimidazole-4-carboxylic acid and its targets would depend on the specific target and the biochemical context.
Biochemical Pathways
Imidazole compounds are known to influence a variety of biochemical pathways due to their interactions with multiple targets . These pathways could include those involved in inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents , which could influence their bioavailability and distribution within the body.
Result of Action
Given the broad range of biological activities associated with imidazole compounds , it is likely that 2,5-Dimethylimidazole-4-carboxylic acid could have diverse effects depending on the specific targets and pathways it interacts with.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylimidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for 2,5-dimethylimidazole-4-carboxylic acid are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted products.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .
Comparación Con Compuestos Similares
Imidazole: The parent compound, imidazole, shares the core structure but lacks the methyl and carboxylic acid substituents.
2-Methylimidazole: This compound has a single methyl group at the 2-position.
4-Methylimidazole: This compound has a single methyl group at the 4-position.
2,4,5-Trimethylimidazole: This compound has three methyl groups at the 2, 4, and 5 positions.
Uniqueness: 2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct chemical properties and reactivity. These substituents enhance its solubility, stability, and potential for forming coordination complexes, making it valuable in various applications .
Propiedades
IUPAC Name |
2,5-dimethyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(6(9)10)8-4(2)7-3/h1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXKYDAPVGBFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233187 | |
| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84255-24-3 | |
| Record name | 2,4-Dimethyl-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylimidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)](/img/structure/B179379.png)












